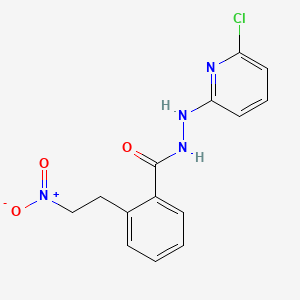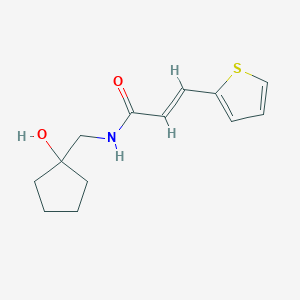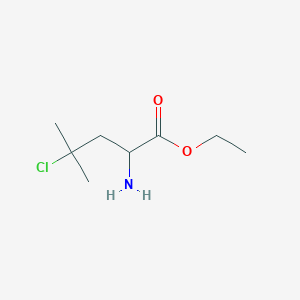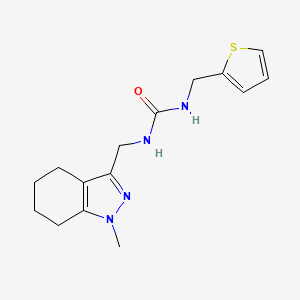
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, also known as DIOC5, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds based on the 1,3,4-oxadiazole scaffold, similar to the one , have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds, including N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, showed significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Moreover, their anti-proliferative activity was tested against various cancer cell lines, where some compounds exhibited potent activity, highlighting their potential in developing new antimicrobial and cancer therapeutic agents (Al-Wahaibi et al., 2021).
Acetyl- and Butyrylcholinesterase Inhibition
Another study focused on 5-aryl-1,3,4-oxadiazoles, akin to the compound , exploring their potential as inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating conditions like dementias and myasthenia gravis. The synthesized compounds displayed moderate dual inhibition against these enzymes, suggesting their utility in designing drugs for neurological disorders (Pflégr et al., 2022).
Synthesis and Structural Analysis
Research on compounds structurally related to N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide includes the synthesis and crystal structure determination. Such studies provide insights into the molecular and crystalline architectures, aiding in understanding their physical properties and potential applications in materials science (Prabhuswamy et al., 2016).
Anti-Inflammatory Agents
Derivatives of pyrazole, which share a similar heterocyclic framework with the compound of interest, have been synthesized and evaluated for their anti-inflammatory properties. These studies indicate the potential of such compounds in developing new anti-inflammatory agents with minimal ulcerogenic activity, emphasizing the therapeutic applications of oxadiazole derivatives (El‐Hawash & El-Mallah, 1998).
Heterocyclic Rearrangement
Investigations into the heterocyclic rearrangement of isoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles provide valuable insights into synthetic pathways that can lead to the production of structurally similar compounds. Such studies are crucial for the development of new synthetic methods in medicinal chemistry and drug design (Potkin et al., 2012).
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-20-8-3-4-9(11(7-8)21-2)13-17-18-14(22-13)16-12(19)10-5-6-15-23-10/h3-7H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSBHQPMJQCNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-5-(4-bromothiophen-2-yl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2701751.png)


![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2701754.png)
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2701755.png)



![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2701763.png)


![N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2701770.png)
